molecular formula C18H20N2O4 B13393252 benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate

benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate

Cat. No.: B13393252
M. Wt: 328.4 g/mol
InChI Key: UXFRXMOGXOINIH-UHFFFAOYSA-N
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Description

Benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, an amino group, and a carbamate group. It is often used as an intermediate in the synthesis of more complex molecules and has been studied for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate typically involves the reaction of benzylamine with a suitable carbamate precursor. One common method involves the use of benzyl chloroformate as the carbamate precursor. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is typically conducted at room temperature and can be completed within a few hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for the continuous production of the compound under controlled conditions. This method can improve the yield and purity of the product while reducing the reaction time and the amount of waste generated .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl N-[1-(benzylamino)-3-oxo-1-oxopropan-2-yl]carbamate, while reduction may produce benzyl N-[1-(benzylamino)-3-hydroxy-1-aminopropan-2-yl]carbamate .

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential role in biological processes and as a tool for studying enzyme mechanisms.

    Medicine: Research has explored its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved can vary, but they often include key enzymes and receptors involved in metabolic and signaling pathways .

Comparison with Similar Compounds

Benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-12-16(17(22)19-11-14-7-3-1-4-8-14)20-18(23)24-13-15-9-5-2-6-10-15/h1-10,16,21H,11-13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFRXMOGXOINIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(CO)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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